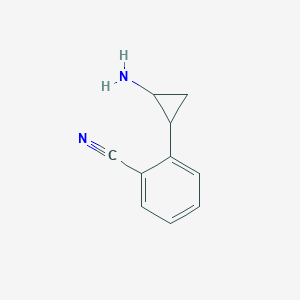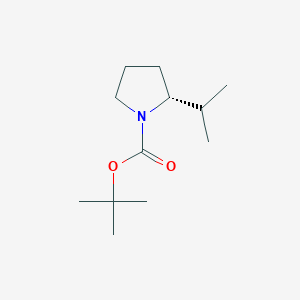
4-Iodo-3-methoxyphenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-methoxyphenylhydrazine is an organic compound that belongs to the class of aryl hydrazines It is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, along with a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Iodo-3-methoxyphenylhydrazine can be synthesized through the iodination of 4-methoxyphenylhydrazine. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with iodine in dimethyl sulfoxide at 60°C for 6 hours . This reaction proceeds through the formation of arenediazonium salts, which then undergo single-electron transfer from iodide anion to give aryl and iodine radicals, ultimately forming the desired aryl iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-methoxyphenylhydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydrazine group can be oxidized to form corresponding azo compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodine (I2): Used in the iodination step.
Dimethyl Sulfoxide (DMSO): Solvent for the reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Aryl Iodides: Formed through iodination reactions.
Azo Compounds: Formed through oxidation of the hydrazine group.
Biaryl Compounds: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
4-Iodo-3-methoxyphenylhydrazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Radiolabeling: Aryl iodides, including this compound, can be used in radiolabeling for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-methoxyphenylhydrazine involves its interaction with various molecular targets. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The hydrazine group can also participate in redox reactions, leading to the formation of azo compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenylhydrazine: Similar structure but lacks the methoxy group.
4-Methoxyphenylhydrazine: Similar structure but lacks the iodine atom.
4-Bromophenylhydrazine: Similar structure with bromine instead of iodine.
Uniqueness
4-Iodo-3-methoxyphenylhydrazine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications. The iodine atom can participate in various substitution and coupling reactions, while the methoxy group can affect the compound’s electronic properties and solubility.
Propiedades
Fórmula molecular |
C7H9IN2O |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
(4-iodo-3-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9IN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
Clave InChI |
ZLOSOCAQKFWMNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)









![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)

